2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile
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Overview
Description
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazolinone core, which is a fused heterocyclic system containing nitrogen atoms, and a sulfanylacetonitrile group, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinazolinone intermediate.
Attachment of the Sulfanylacetonitrile Group: The final step involves the reaction of the benzylated quinazolinone with a suitable thiol and acetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanylacetonitrile group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide: Similar structure but with an acetamide group instead of a nitrile group.
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile is unique due to its combination of a quinazolinone core and a sulfanylacetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-10-11-22-17-19-15-9-5-4-8-14(15)16(21)20(17)12-13-6-2-1-3-7-13/h1-9H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMATJGURLOBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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